molecular formula C23H24N4O4 B11307819 1-(4-Cyano-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide

1-(4-Cyano-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide

Cat. No.: B11307819
M. Wt: 420.5 g/mol
InChI Key: HCDAIOXHSWKFJO-UHFFFAOYSA-N
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Description

1-(4-Cyano-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyano group, a furan ring, an oxazole ring, and a piperidine ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyano-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyano-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(4-Cyano-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Cyano-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Cyano-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide is unique due to its combination of functional groups and rings, which provide it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

1-[4-cyano-2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazol-5-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H24N4O4/c1-14-3-4-15(2)20(11-14)29-13-17-5-6-19(30-17)22-26-18(12-24)23(31-22)27-9-7-16(8-10-27)21(25)28/h3-6,11,16H,7-10,13H2,1-2H3,(H2,25,28)

InChI Key

HCDAIOXHSWKFJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC(CC4)C(=O)N)C#N

Origin of Product

United States

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